1-Formyl-DL-tryptophan

Catalog No.
S15813256
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Formyl-DL-tryptophan

Product Name

1-Formyl-DL-tryptophan

IUPAC Name

2-amino-3-(1-formylindol-3-yl)propanoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)

InChI Key

KRUDZOGZZBVSHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N

1-Formyl-DL-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a formyl group attached to the nitrogen atom of the indole ring. Its molecular formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3} and it has a molecular weight of approximately 232.24 g/mol. This compound is known for its potential applications in biochemical research and synthetic organic chemistry due to its structural similarity to tryptophan, which plays a crucial role in protein synthesis and neurotransmitter production.

, including:

  • Condensation Reactions: The formyl group can react with nucleophiles to form imines or other derivatives.
  • Cyclization: Under specific conditions, it can undergo cyclization reactions leading to the formation of more complex structures.
  • Hydroxymethylation: Similar to other amino acids, 1-formyl-DL-tryptophan can react with formaldehyde, resulting in hydroxymethylated products, which may further cyclize depending on the reaction conditions .

1-Formyl-DL-tryptophan exhibits biological activities that are closely related to those of tryptophan. It has been studied for its potential roles in:

  • Neurotransmitter Synthesis: As a precursor to serotonin, it may influence mood and cognitive functions.
  • Antioxidant Properties: Some studies suggest that derivatives of tryptophan can exhibit antioxidant effects, potentially protecting cells from oxidative stress.
  • Interaction with Proteins: The compound may interact with various proteins and enzymes, affecting their activity and function.

Several methods exist for synthesizing 1-formyl-DL-tryptophan:

  • Direct Formylation: The most common method involves reacting DL-tryptophan with formic acid or acetic acid anhydride under controlled conditions. For instance, combining DL-tryptophan with acetic acid anhydride and formic acid at elevated temperatures yields 1-formyl-DL-tryptophan .
  • Resolution Techniques: Some processes involve resolving racemic mixtures of N-acyl tryptophans into their enantiomers before formylation .
  • Alternative Synthetic Routes: Other synthetic strategies may include using different reagents or catalysts to achieve higher yields or purities.

1-Formyl-DL-tryptophan has several applications in various fields:

  • Biochemical Research: It serves as a tool for studying enzymatic reactions involving tryptophan derivatives.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Research on interaction studies involving 1-formyl-DL-tryptophan typically focuses on its binding affinities and reactivity with proteins and other biomolecules. For example, studies have shown that it can form stable complexes with certain enzymes, influencing their catalytic activities. Additionally, its interactions with nucleic acids and other amino acids have been explored to understand its role in biological systems better.

1-Formyl-DL-tryptophan shares structural similarities with several other compounds derived from tryptophan. Here are some notable examples:

CompoundStructure CharacteristicsUnique Features
TryptophanBasic amino acid structurePrecursor to serotonin; essential amino acid
N-Acetyl-DL-TryptophanAcetylated derivativeUsed in studies related to protein acetylation
5-HydroxytryptophanHydroxylated derivativeDirect precursor to serotonin; used as a supplement
N-Methyl-DL-TryptophanMethylated derivativeInvestigated for its effects on neurotransmitter systems
SerotoninIndoleamine structureKey neurotransmitter involved in mood regulation

Uniqueness of 1-Formyl-DL-Tryptophan

What sets 1-formyl-DL-tryptophan apart from these compounds is its specific functional group arrangement, which allows for distinct reactivity patterns and potential biological interactions that are not present in other derivatives. Its formyl group contributes unique properties that may influence its behavior in biological systems and

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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